molecular formula C10H4Br2S2 B1466033 2,6-dibromothieno[2,3-f][1]benzothiole CAS No. 909280-97-3

2,6-dibromothieno[2,3-f][1]benzothiole

Cat. No.: B1466033
CAS No.: 909280-97-3
M. Wt: 348.1 g/mol
InChI Key: SXRSYJAHJIIXFM-UHFFFAOYSA-N
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Description

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C10H4Br2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, characterized by the presence of two bromine atoms at the 2 and 6 positions. This compound is notable for its applications in organic electronics, particularly in the synthesis of semiconducting materials .

Biochemical Analysis

Biochemical Properties

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene and these biomolecules are often characterized by binding affinities and the resulting conformational changes in the target proteins .

Cellular Effects

The effects of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene can alter the expression of genes involved in critical cellular functions, leading to changes in cell behavior and physiology . Additionally, it has been observed to impact metabolic pathways, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. The compound’s ability to bind to active sites of enzymes or interact with regulatory proteins results in changes in gene expression and subsequent cellular responses . The molecular mechanism of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is thus a combination of direct binding effects and downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene can remain stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular responses and metabolic activities .

Dosage Effects in Animal Models

The effects of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is effective without causing harm .

Metabolic Pathways

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence the levels of metabolites and the flux of metabolic pathways, thereby affecting overall cellular metabolism . Its interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, highlighting its role in metabolic regulation .

Transport and Distribution

The transport and distribution of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene can influence its activity and effectiveness, as well as its potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene typically involves the bromination of benzo[1,2-b:4,5-b’]dithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production methods for 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions with nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form larger conjugated systems.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:

Comparison with Similar Compounds

    Benzo[1,2-b4,5-b’]dithiophene: The parent compound without bromine substitution.

    2,6-Dibromo-4,8-dioxobenzo[1,2-b4,5-b’]dithiophene: A derivative with additional functional groups.

Comparison: 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is unique due to its specific substitution pattern, which enhances its reactivity in coupling reactions. This makes it particularly valuable in the synthesis of semiconducting materials, where precise control over molecular structure is crucial .

Properties

IUPAC Name

2,6-dibromothieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2S2/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRSYJAHJIIXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=CC3=C1SC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719952
Record name 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909280-97-3
Record name 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene influence its interaction with gold electrodes in molecular junctions?

A1: The research by [] investigates how different thiophene-based molecules form single-molecule junctions with gold electrodes, a crucial aspect of molecular electronics. They found that 2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene forms a well-defined molecular junction with a clear peak in the conductance histogram obtained through scanning tunneling microscopy break junction (STM-BJ) measurements. This suggests a strong interaction between the molecule and the gold electrode.

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